molecular formula C13H12N2O2 B14615824 3-Amino-4-hydroxy-N-phenylbenzamide CAS No. 59673-91-5

3-Amino-4-hydroxy-N-phenylbenzamide

Cat. No.: B14615824
CAS No.: 59673-91-5
M. Wt: 228.25 g/mol
InChI Key: JCYIVOGPENYHHV-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzamide, characterized by the presence of amino and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxy-N-phenylbenzamide typically involves the direct condensation of carboxylic acids and amines. One common method is the reaction of 3-amino-4-hydroxybenzoic acid with aniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane . The reaction is usually carried out at room temperature and yields the desired benzamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth immobilized with ZrCl4, has been reported to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of 3-amino-4-oxo-N-phenylbenzamide.

    Reduction: Formation of 3,4-diamino-N-phenylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-hydroxy-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and other interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

  • 3-Amino-4-methoxy-N-phenylbenzamide
  • 3-Amino-4-chloro-N-phenylbenzamide
  • 3-Amino-4-nitro-N-phenylbenzamide

Comparison: 3-Amino-4-hydroxy-N-phenylbenzamide is unique due to the presence of both amino and hydroxy groups, which provide distinct reactivity and interaction profiles compared to its analogs. For instance, the hydroxy group can participate in hydrogen bonding, enhancing its binding affinity to certain biological targets. In contrast, the methoxy, chloro, and nitro derivatives may exhibit different electronic and steric properties, leading to variations in their chemical behavior and biological activities .

Properties

CAS No.

59673-91-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-amino-4-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H12N2O2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,14H2,(H,15,17)

InChI Key

JCYIVOGPENYHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)N

Origin of Product

United States

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